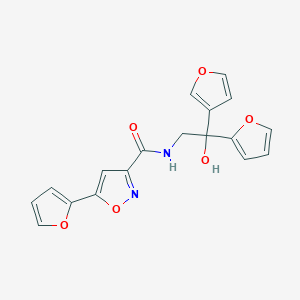

![molecular formula C20H24N4O3S B2545689 1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1171713-42-0](/img/structure/B2545689.png)

1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

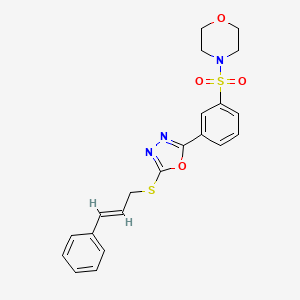

The compound "1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures within its framework. The molecule contains a pyrazole core, which is a five-membered ring with two nitrogen atoms, known for its significance in medicinal chemistry due to its resemblance to the adenine part of ATP. The compound also features a thiazole moiety, a sulfur and nitrogen-containing heterocycle, and a tetrahydrofuran ring, an oxygen-containing five-membered ring structure. The methoxybenzo group suggests potential for aromatic interactions, and the carboxamide functionality is often involved in hydrogen bonding, which is crucial for biological recognition processes.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been described in the literature. For instance, the synthesis of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was achieved through condensation reactions, followed by cyclocondensation with various reagents to yield a series of pyrazole derivatives . Another synthesis approach involved the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide to produce a pyrazole intermediate, which was further diversified to yield a library of pyrazole carboxamides . These methods highlight the versatility of pyrazole chemistry and the potential routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, and X-ray crystallography is often used to confirm the structure of such compounds . The presence of multiple heterocycles in the compound suggests a rigid and planar structure, which could be conducive to stacking interactions and molecular recognition. The substituents on the pyrazole ring, such as the ethyl and methyl groups, as well as the tetrahydrofuran and methoxybenzo groups, would influence the overall molecular conformation and, consequently, its biological activity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can be transformed into pyrazolo[3,4-d]pyrimidines, oxazinones, and other heterocyclic compounds through reactions with urea, thiourea, and other reagents . The reactivity of the carboxamide group in the compound could also be explored for further chemical modifications, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups and molecular structure. The heterocyclic rings would contribute to the compound's stability and solubility in organic solvents, while the polar carboxamide group could enhance solubility in aqueous environments. The presence of the methoxy group might also affect the compound's electronic properties and its ability to engage in non-covalent interactions such as hydrogen bonding and π-π stacking.

Applications De Recherche Scientifique

Synthesis and Chemical Analysis

- Studies have focused on the synthesis of novel heterocyclic compounds with potential anti-inflammatory, analgesic, and antibacterial properties. For instance, research by Abu-Hashem et al. (2020) details the synthesis of various heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines, showcasing their application in anti-inflammatory and analgesic agent development (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity and Antitumor Activity

- Research into the cytotoxic activity of pyrazole and pyrazolopyrimidine derivatives against various cancer cell lines has been conducted, demonstrating the potential of these compounds in antitumor treatments. For example, Nassar, Atta-Allah, & Elgazwy (2015) reported on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives showing significant effects in cancer cell models (Nassar, Atta-Allah, & Elgazwy, 2015).

Auxin Activities and Agricultural Applications

- The synthesis and auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia have been explored, indicating potential applications in agriculture. Yue et al. (2010) focused on the synthesis of new compounds and their effects on plant growth, although the activities were found to be moderate (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Antibacterial Agents

- The development of novel antibacterial agents through the synthesis of benzothiazolyl substituted pyrazol-5-ones has been another area of interest, with Palkar et al. (2017) demonstrating the promising antibacterial activity of these compounds against various bacterial strains (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Optical Properties and Material Science

- The synthesis and optical properties of novel heterocyclic compounds, such as pyrazoles and oxadiazoles, have been investigated for potential applications in material science, including the development of fluorescent dyes and photoluminescent materials. Jiang, Liu, Lv, & Zhao (2012) synthesized a series of derivatives and analyzed their absorption and fluorescence characteristics, highlighting the potential of these compounds in the design of new photoluminescent materials (Jiang, Liu, Lv, & Zhao, 2012).

Propriétés

IUPAC Name |

1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c1-4-24-13(2)10-17(22-24)19(25)23(12-15-6-5-9-27-15)20-21-16-11-14(26-3)7-8-18(16)28-20/h7-8,10-11,15H,4-6,9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCYFXBWDOOMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

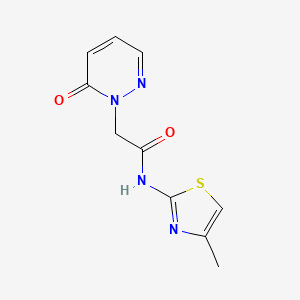

![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)

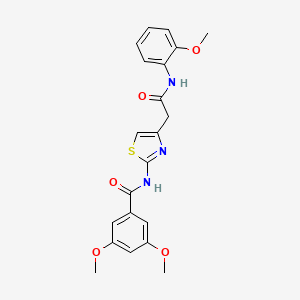

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2545608.png)

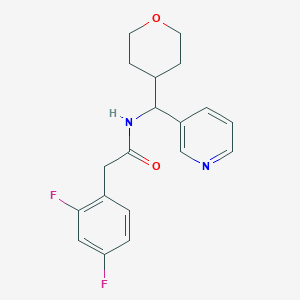

![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2545611.png)

![3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2545612.png)

![5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2545615.png)

![Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2545624.png)

![N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2545625.png)

![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2545626.png)